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Compound of Interest
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Cat. No.: B15552613

For Immediate Release

This technical guide provides an in-depth analysis of the quantum chemical properties of C.I.
Disperse Orange 30 (CAS No. 12223-23-3 / 5261-31-4), a mono-azo dye used extensively in
the textile industry. The document is intended for researchers, scientists, and professionals in
the fields of computational chemistry, materials science, and drug development, offering a
comprehensive overview of the theoretical methods used to predict its electronic and spectral
properties.

Introduction to Disperse Orange 30

Disperse Orange 30 is a synthetic dye characterized by its low water solubility and its
application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure features a
single azo bridge (-N=N-), which acts as the primary chromophore responsible for its color. The
molecule's full IUPAC name is 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-
nitrophenyl)diazenyl]anilino]ethyl acetate, with the chemical formula C19H17CI2Ns0a4.[2][3]
Understanding the relationship between the molecular structure and the color of this dye is
crucial for optimizing its performance and developing new colorants. Quantum chemical
calculations provide a powerful tool for investigating these structure-property relationships at
the molecular level.

Computational Methodology
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The theoretical investigation of azo dyes like Disperse Orange 30 typically involves a multi-
step computational protocol. This process begins with the optimization of the molecule's
ground-state geometry, followed by calculations of its electronic structure and excited states to
predict its UV-Vis absorption spectrum.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the dye
molecule. This is achieved using Density Functional Theory (DFT), a robust method for
calculating the electronic structure of molecules.

» Software: Gaussian quantum chemistry software is commonly employed for these
calculations.[4][5] Other programs like ORCA or Spartan are also suitable.[6][7]

e Method: The initial molecular structure is optimized to find the lowest energy conformation.[4]

e Functional/Basis Set: A common choice for such calculations is the B3LYP functional with the
6-31G* basis set, which offers a good balance between accuracy and computational cost for
organic molecules.[6] More advanced approaches may use functionals like M06-2X with
larger basis sets such as def2-TZVPP for higher accuracy.[4]

Electronic Properties and Spectra Calculation

Once the geometry is optimized, the electronic properties, such as the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are
calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key
determinant of the molecule's color.[8]

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-
DFT) is the most prevalent method.[7][9]

» Software: Gaussian, ORCA, and other quantum chemistry packages are used for TD-DFT
calculations.[7][10]

e Method: TD-DFT calculates the electronic transition energies from the ground state to
various excited states.[7] The calculation typically requests a number of excited states (e.g.,
30 "roots") to generate the spectrum.[10]
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» Solvation Model: To simulate experimental conditions in a solvent, an implicit solvation model
like the Polarizable Continuum Model (PCM) is often incorporated.[10]

» Functional/Basis Set: The same functional and basis set used for geometry optimization are
typically employed for consistency.

Quantitative Data Summary

Quantum chemical calculations yield predictive data on the spectral properties of the dye. The
most important parameter for a dye is its maximum absorption wavelength (Amax), which
dictates its perceived color.

Computatio  Calculated Experiment

Parameter Error Rate Reference
nal Method Value al Value

Maximum

Absorption
DFT/TD-DFT 417 nm 423 nm - [5]

Wavelength

(Amax)

Optimized

) Model-based

Predicted N 436.24 nm 423 nm 3.13% [5]
Fitting

Amax

Table 1: Comparison of calculated and experimental maximum absorption wavelengths for
Disperse Orange 30.

The HOMO-LUMO energy gap is directly related to the Amax. A smaller gap generally
corresponds to a longer wavelength of light absorption, leading to colors like orange and red.[8]
While specific HOMO and LUMO energy values for Disperse Orange 30 are not detailed in the
provided search results, the general principle holds that the electronic transitions from the
HOMO to the LUMO are responsible for the primary absorption band in the visible spectrum.
[11]

Diagrams and Workflows
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Visualizing the computational process and the underlying theoretical principles is essential for
understanding the analysis.
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Computational Workflow for Disperse Orange 30
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Relationship of Calculated Properties to Color
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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disperse-orange-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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